N-benzyl-4-phenylbutanamide N-benzyl-4-phenylbutanamide
Brand Name: Vulcanchem
CAS No.: 179923-27-4
VCID: VC21317369
InChI: InChI=1S/C17H19NO/c19-17(18-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19)
SMILES: C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol

N-benzyl-4-phenylbutanamide

CAS No.: 179923-27-4

Cat. No.: VC21317369

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-phenylbutanamide - 179923-27-4

Specification

CAS No. 179923-27-4
Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
IUPAC Name N-benzyl-4-phenylbutanamide
Standard InChI InChI=1S/C17H19NO/c19-17(18-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19)
Standard InChI Key KEJVNASKYBEZQN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2

Introduction

Physical and Chemical Properties

N-benzyl-4-phenylbutanamide exhibits specific physical and chemical properties that distinguish it from related compounds. These properties are crucial for understanding its behavior in various chemical reactions and applications.

Molecular Structure and Identification

N-benzyl-4-phenylbutanamide features two phenyl rings connected by an amide linkage and an aliphatic chain. Its molecular structure is characterized by the following parameters:

ParameterValue
Molecular FormulaC₁₇H₁₉NO
Molecular Weight253.34 g/mol
Exact Mass253.147 g/mol
CAS Number179923-27-4
InChI KeyKEJVNASKYBEZQN-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2

The compound contains a benzyl group (C₆H₅CH₂-) attached to the nitrogen atom of an amide functional group, with the carbonyl portion linked to a 4-phenylbutyl chain . This structure gives the molecule its distinct chemical properties and reactivity patterns.

Physicochemical Properties

The physicochemical properties of N-benzyl-4-phenylbutanamide provide insights into its behavior in different environments and its potential applications:

PropertyValue
Physical AppearanceWhite solid
Topological Polar Surface Area (PSA)32.59 Ų
LogP4.166
Heavy Atom Count19
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1
Rotatable Bond CountMultiple

The compound's relatively high LogP value of 4.166 indicates considerable lipophilicity, suggesting good membrane permeability but potentially limited water solubility . The topological polar surface area (PSA) of 32.59 Ų is relatively low, which further supports its lipophilic nature .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of N-benzyl-4-phenylbutanamide, with the most common methods involving amide bond formation between 4-phenylbutyric acid and benzylamine.

Conventional Synthesis

The traditional synthesis of N-benzyl-4-phenylbutanamide typically involves the reaction of 4-phenylbutyric acid with benzylamine under appropriate conditions:

ReagentQuantityRole
4-Phenylbutyric acid0.246 g (1.5 mmol)Acid component
BenzylamineEquivalent amountAmine component
Coupling agentVariableFacilitates amide bond formation
SolventVariableReaction medium

The general procedure involves activating the carboxylic acid group of 4-phenylbutyric acid, followed by nucleophilic attack by the amine group of benzylamine to form the amide bond . This synthesis typically yields N-benzyl-4-phenylbutanamide as a white solid product.

Continuous-Flow System Synthesis

Recent advancements have led to the development of continuous-flow methods for the synthesis of N-benzyl-4-phenylbutanamide, offering advantages in terms of efficiency and scalability:

ParameterConditionEffect
TemperatureVariable (optimized)Affects reaction rate and selectivity
PressureVariable (optimized)Influences solvent properties
Flow RateVariable (optimized)Controls residence time
CatalystAlumina (Al₂O₃)Mediates the reaction

In continuous-flow systems, the reactants (4-phenylbutyric acid and benzylamine) are continuously fed into a reaction chamber where they form the amide product under controlled conditions . The reaction parameters, including temperature, pressure, and flow rate, can be optimized to achieve higher yields and purity.

Analytical Characterization

Comprehensive analytical characterization of N-benzyl-4-phenylbutanamide is essential for confirming its structure, purity, and properties.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about N-benzyl-4-phenylbutanamide:

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-benzyl-4-phenylbutanamide in DMSO-d6 shows characteristic signals corresponding to the various proton environments in the molecule . The aromatic protons from both phenyl rings typically appear in the range of δ 7.2-7.4 ppm, while the methylene protons of the benzyl group appear as a doublet at approximately δ 4.4 ppm. The methylene protons in the butanamide chain show signals at different chemical shifts depending on their position relative to the functional groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum (APT NMR) of N-benzyl-4-phenylbutanamide in DMSO-d6 shows signals corresponding to the various carbon environments . The carbonyl carbon of the amide group typically appears at approximately δ 171 ppm, while the aromatic carbons show signals in the range of δ 125-140 ppm. The aliphatic carbons in the butanamide chain and the benzyl methylene carbon appear at lower chemical shifts.

Mass Spectrometry

Mass spectrometry analysis of N-benzyl-4-phenylbutanamide typically shows a molecular ion peak at m/z 253, corresponding to its molecular weight . Fragmentation patterns can provide additional structural confirmation, with common fragments including those resulting from cleavage at the amide bond and loss of the benzyl group.

Comparison with Related Compounds

N-benzyl-4-phenylbutanamide belongs to a family of structurally related amides that differ in specific structural features:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
N-benzyl-4-phenylbutanamideC₁₇H₁₉NO253.34 g/molBase structure
N-benzyl-4-oxo-4-phenylbutanamideC₁₇H₁₇NO₂267.32 g/molAdditional ketone at C-4 position
N-benzyl-N-methyl-4-oxo-4-phenylbutanamideC₁₈H₁₉NO₂281.35 g/molN-methyl substitution and ketone at C-4
N,4-diphenylbutanamideC₁₆H₁₇NO239.31 g/molDirect phenyl (not benzyl) on nitrogen
N-benzyl-2-phenylacetamideC₁₅H₁₅NO225.29 g/molShorter carbon chain

The structural differences between these compounds result in varying physical properties, reactivity patterns, and potential applications . For instance, the additional ketone group in N-benzyl-4-oxo-4-phenylbutanamide increases its polarity and provides an additional reactive site for further functionalization.

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